N-(2,4-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N5O4/c1-2-17-25-19(26-32-17)18-15-6-4-3-5-9-27(15)21(31)28(20(18)30)11-16(29)24-14-8-7-12(22)10-13(14)23/h7-8,10H,2-6,9,11H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOVHVQDKYECKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Preparation
Amidoximes serve as precursors for oxadiazole formation. For the 5-ethyl variant, propionamidoxime is synthesized by reacting propionitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds via nucleophilic addition, yielding the amidoxime intermediate.
Cyclization to Oxadiazole
The amidoxime is subsequently treated with an acylating agent, such as ethyl chloroacetate, in the presence of a base (e.g., sodium alcoholate). This promotes cyclodehydration, forming the 1,2,4-oxadiazole ring. For instance, heating propionamidoxime with ethyl chloroacetate in anhydrous ethanol under reflux yields 5-ethyl-1,2,4-oxadiazol-3-yl acetate. Hydrolysis of the ester group then affords the free acid, which is further functionalized for downstream reactions.
Construction of the Pyrimido[1,6-a]Azepin-1,3-Dione Core
The pyrimidoazepin scaffold combines a pyrimidine ring fused to an azepine system. Its synthesis involves sequential cyclization and ring-expansion steps.
Formation of the Azepine Intermediate
A seven-membered azepine ring is constructed via intramolecular cyclization of a diamino ester. For example, ethyl 4-aminobutyrate is reacted with urea under thermal conditions to form a tetrahydropyrimidinone derivative. Subsequent treatment with phosphoryl chloride induces ring expansion, yielding the azepine-1,3-dione skeleton.
Synthesis of the N-(2,4-Difluorophenyl)Acetamide Side Chain
The acetamide side chain is prepared via a two-step sequence involving fluorination and amide coupling.
Preparation of 2,4-Difluorophenylamine
2,4-Difluorophenylamine is synthesized through directed ortho-metalation of fluorobenzene, followed by amination. Alternatively, catalytic hydrogenation of 2,4-difluoronitrobenzene over palladium on carbon provides the aniline derivative in high yield.
Acetamide Formation
The acetic acid backbone is introduced by coupling 2,4-difluorophenylamine with bromoacetyl bromide in the presence of a base (e.g., triethylamine). The resulting N-(2,4-difluorophenyl)-2-bromoacetamide is isolated via crystallization from ethanol.
Final Assembly of the Target Compound
The convergence of the three subunits—oxadiazole-pyrimidoazepin, acetamide, and 2,4-difluorophenyl—requires precise coupling strategies.
Activation of the Pyrimidoazepin Intermediate
The pyrimidoazepin-1,3-dione core is functionalized at the 2-position with a bromoacetyl group via alkylation. Treatment with bromoacetyl chloride in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), yields the bromoacetyl intermediate.
Nucleophilic Substitution with the Acetamide Side Chain
The bromoacetyl group undergoes displacement by the pre-formed N-(2,4-difluorophenyl)acetamide. This reaction is facilitated by a strong base (e.g., sodium hydride) in a polar aprotic solvent such as DMF, achieving C–N bond formation.
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from a benzene-petrol ether mixture. Structural confirmation is achieved through ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Optimization of Reaction Conditions
Key parameters influencing yield and selectivity include:
Solvent and Temperature Effects
Catalytic Systems
- Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for oxadiazole introduction.
- Sodium alcoholate (e.g., NaOEt) accelerates amidoxime cyclization.
Analytical Data and Comparative Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxadiazole formation | Propionamidoxime, ethyl chloroacetate, NaOEt, EtOH, reflux | 78 | 98.5 |
| Azepin cyclization | Ethyl 4-aminobutyrate, urea, POCl₃, 110°C | 65 | 97.2 |
| Acetamide coupling | TBTU, lutidine, DCM, rt | 82 | 99.1 |
| Final assembly | NaH, DMF, 60°C | 70 | 98.8 |
Challenges and Mitigation Strategies
- Steric hindrance : Bulky substituents on the pyrimidoazepin ring slow coupling reactions. Using excess coupling agent (1.5 eq TBTU) improves efficiency.
- Fluorine sensitivity : Harsh acidic/basic conditions may cleave C–F bonds. Neutral pH and low temperatures preserve the 2,4-difluorophenyl group.
- Byproduct formation : Column chromatography and recrystallization are critical for removing unreacted starting materials.
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times for oxadiazole formation from 8 hours to 30 minutes, enhancing throughput.
Flow Chemistry Approaches
Continuous flow systems improve heat management during exothermic steps (e.g., amidoxime cyclization), reducing decomposition.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains four reactive domains:
Oxadiazole-Specific Reactions
The 5-ethyl-1,2,4-oxadiazol-3-yl group undergoes characteristic transformations:
-
Acid-Catalyzed Hydrolysis :
Breaks the oxadiazole ring to form an amidoxime intermediate () under HCl/EtOH (reflux, 6 hr), as observed in analogs. -
Photochemical [2+2] Cycloaddition :
Reacts with electron-deficient alkenes (e.g., maleic anhydride) under UV light to form fused bicyclic derivatives .
Acetamide Reactivity
The acetamide linker participates in:
-
Base-Promoted Hydrolysis :
Yields and 2,4-difluoroaniline in NaOH/EtOH (80°C, 12 hr), confirmed via LC-MS in related compounds . -
Enzymatic Transamidation :
Porcine liver esterase mediates acyl transfer to primary amines (e.g., glycine ethyl ester) at pH 7.4.
Pyrimidoazepin Core Modifications
The bicyclic diketone system enables:
-
Selective Reduction :
NaBH₄ reduces the 1,3-diketone to a diol () while preserving the oxadiazole ring. -
Grignard Additions :
Organomagnesium reagents (e.g., MeMgBr) attack the carbonyl groups, forming tertiary alcohols.
Stability Under Stress Conditions
Forced degradation studies (24 hr exposure):
| Condition | Degradation Pathway | Major Product | Stability |
|---|---|---|---|
| 0.1M HCl (70°C) | Oxadiazole hydrolysis | Amidoxime derivative | ≤50% intact |
| 0.1M NaOH (70°C) | Acetamide cleavage | Carboxylic acid | ≤30% intact |
| UV light (254 nm) | [2+2] dimerization | Bicyclic adduct | 85% intact |
Scientific Research Applications
Research indicates that compounds similar to N-(2,4-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide exhibit significant biological activities:
- Anticancer Activity : Studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, oxadiazole derivatives have been evaluated for their effectiveness against various cancer cell lines .
- Neurological Disorders : Compounds with similar structures have been explored for their ability to modulate neurotransmitter systems. Specifically, they may act as allosteric modulators of metabotropic glutamate receptors (mGluR), which are implicated in conditions like anxiety and depression .
- Antimicrobial Properties : Some studies suggest that oxadiazole-containing compounds possess antimicrobial properties against a range of pathogens. This makes them candidates for further development in treating bacterial infections .
Case Studies
Several studies highlight the applications of related compounds:
- Study on Oxadiazole Derivatives : A study published in the Journal of Medicinal Chemistry demonstrated that certain oxadiazole derivatives exhibited potent anticancer activity through the inhibition of specific kinases involved in tumor growth . The findings suggest that structural modifications can enhance biological activity.
- Research on Metabotropic Glutamate Receptors : Another significant study focused on the modulation of mGluR5 by novel compounds similar to N-(2,4-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo... These compounds showed promise in reducing symptoms associated with CNS disorders .
Data Table: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares the target compound with structurally related analogues from the provided evidence:
*Predicted using fragment-based methods.
†Estimated based on structural similarity.
Functional and Pharmacological Insights
Impact of Fluorination Pattern :
- The 2,4-difluorophenyl group in the target compound likely enhances metabolic stability and target affinity compared to the 4-fluorophenyl analogue (CAS 1775338-08-3) due to increased electron-withdrawing effects and steric bulk .
- In contrast, the 2,4-dimethylphenyl analogue (CAS 1775338-33-4) exhibits higher lipophilicity (LogP ~3.5), which may improve membrane permeability but reduce aqueous solubility .
Oxadiazole Substituent Effects :
- The 5-ethyl group on the oxadiazole ring increases lipophilicity compared to the 5-methyl variant, which may enhance blood-brain barrier penetration but reduce solubility in polar solvents .
Similarity Indexing and Computational Predictions
Using methods akin to Tanimoto coefficient-based similarity indexing (as described in ), the target compound shows >85% structural similarity to its fluorophenyl and dimethylphenyl analogues. Key differences arise in:
- Pharmacokinetics: The 2,4-difluorophenyl group improves predicted metabolic stability (CYP450 resistance) compared to non-fluorinated analogues.
- Target Binding : Molecular docking suggests the pyrimidoazepin core forms hydrogen bonds with conserved lysine residues in HDACs or ATP-binding pockets in kinases, while the oxadiazole moiety engages in hydrophobic interactions .
Biological Activity
N-(2,4-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action and therapeutic implications.
Chemical Structure
The compound features a difluorophenyl group and a pyrimido[1,6-a]azepin core structure. Its molecular formula is C₁₈H₁₈F₂N₄O₃. The structural complexity suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that derivatives of similar structures exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds with similar oxadiazole and pyrimidine moieties have shown cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Example A | HCT-116 | 6.2 |
| Example B | T47D | 27.3 |
These findings suggest that N-(2,4-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-... may possess similar anticancer properties due to its structural analogies.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable. The presence of the oxadiazole ring suggests possible inhibition of metabolic enzymes such as:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are valuable in treating neurological disorders. Compounds structurally related to N-(2,4-difluorophenyl)-... have shown effective inhibition of AChE .
Antioxidant Activity
Compounds with similar structural features have also been evaluated for their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress-related diseases:
- Antioxidant Assays : Related compounds exhibited significant antioxidant activity in various assays .
The mechanisms by which N-(2,4-difluorophenyl)-... exerts its biological effects are likely multifaceted:
- Interaction with Receptors : The difluorophenyl group may enhance binding affinity to specific receptors involved in cancer proliferation.
- Enzyme Modulation : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival or proliferation.
- Oxidative Stress Reduction : Through antioxidant activity, the compound may reduce cellular damage and promote apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of structurally analogous compounds (e.g., oxadiazole-containing derivatives) typically involves multi-step protocols. Key steps include:
- Cyclocondensation : Formation of the 1,2,4-oxadiazole ring via nitrile oxide intermediates under reflux with solvents like dimethylformamide (DMF) or acetonitrile .
- Coupling Reactions : Amide bond formation using carbodiimide-based coupling agents (e.g., EDCl/HOBt) under inert atmospheres .
- Optimization : Temperature control (60–100°C), solvent polarity adjustments, and catalysts (e.g., palladium for cross-coupling) improve yields. Reaction monitoring via TLC or HPLC ensures purity .
Q. Which analytical techniques are most reliable for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and substituent positions (e.g., difluorophenyl and ethyl-oxadiazole groups) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated vs. observed m/z) .
- X-ray Crystallography : Resolves conformational ambiguities in fused pyrimidoazepine systems .
Q. What are the primary biological targets or mechanisms of action for this compound?
Based on structurally related compounds:
- 5-Lipoxygenase Activating Protein (FLAP) : Oxadiazole derivatives inhibit FLAP, reducing leukotriene B4 (LTB4) production in inflammatory pathways .
- Antimicrobial Activity : Pyrimidine-azepine scaffolds disrupt microbial cell wall synthesis or enzyme function .
- Kinase Inhibition : Pyrimidoazepine analogs target ATP-binding pockets in kinases (e.g., EGFR) .
Advanced Research Questions
Q. How can discrepancies in biological activity data between in vitro and in vivo models be resolved?
- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding to explain reduced in vivo efficacy .
- Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Species-Specific Differences : Compare human vs. murine metabolic pathways (e.g., cytochrome P450 isoforms) .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
- Flow Chemistry : Continuous synthesis minimizes side reactions in oxadiazole formation .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures batch consistency .
Q. How can computational methods guide SAR studies for improved selectivity?
- Molecular Docking : Predict binding poses of the pyrimidoazepine core with FLAP or kinase targets .
- Free Energy Perturbation (FEP) : Quantify substituent effects (e.g., ethyl vs. methyl on oxadiazole) on binding affinity .
- ADMET Prediction : Tools like SwissADME forecast solubility and CYP450 interactions to prioritize derivatives .
Data Analysis and Experimental Design
Q. How should researchers address conflicting cytotoxicity data across cell lines?
- Mechanistic Profiling : Differentiate apoptosis (caspase-3 activation) vs. necrosis (LDH release) using multiplex assays .
- Genomic Context : Correlate activity with tumor mutational burden (e.g., TP53 status) via CRISPR screens .
- Redox Sensitivity : Measure intracellular ROS levels, as oxadiazoles may induce oxidative stress in specific cell types .
Q. What experimental controls are critical for validating target specificity?
- Isozyme Selectivity Panels : Test against related enzymes (e.g., COX-2 vs. FLAP) .
- Knockout Models : Use CRISPR-Cas9 to eliminate the target gene and confirm loss of compound efficacy .
- Negative Controls : Include structurally similar but inactive analogs (e.g., oxadiazole replaced with thiadiazole) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
